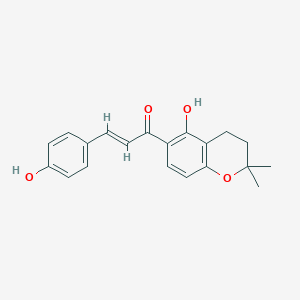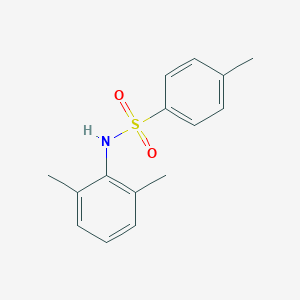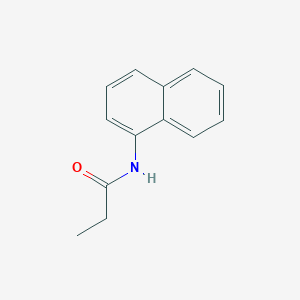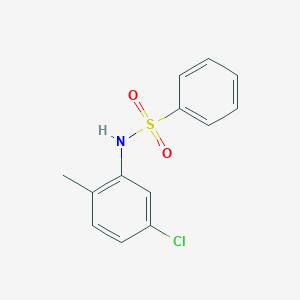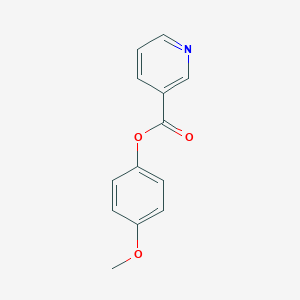
4-Methoxyphenyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl nicotinate (MPN) is a chemical compound with the molecular formula C13H11NO3. It is an ester of nicotinic acid and 4-methoxyphenol. MPN is a potent antioxidant and has been found to exhibit various pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl nicotinate is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through multiple pathways. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and lipid peroxidation in the brain. This compound has also been found to increase the levels of glutathione, an antioxidant that plays a key role in cellular defense against oxidative stress. This compound has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
4-Methoxyphenyl nicotinate has several advantages for lab experiments. It has low toxicity and is readily available. This compound is also stable under various conditions and can be easily synthesized. However, there are some limitations to its use. This compound has poor solubility in water, which limits its use in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
4-Methoxyphenyl nicotinate has shown promising results in various studies. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications. Future studies could focus on the development of more effective formulations of this compound to improve its bioavailability. The use of this compound in combination with other drugs could also be explored. Additionally, the potential use of this compound in the treatment of other diseases could be investigated.
Conclusion:
In conclusion, this compound is a chemical compound with various pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. This compound has potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
4-Methoxyphenyl nicotinate can be synthesized through the esterification of nicotinic acid and 4-methoxyphenol using various methods. One of the commonly used methods is the reaction of nicotinic acid with 4-methoxyphenol in the presence of a catalyst such as sulfuric acid. The reaction yields this compound as a white crystalline solid.
Scientific Research Applications
4-Methoxyphenyl nicotinate has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been reported to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Properties
| 3468-30-2 | |
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(4-methoxyphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-16-11-4-6-12(7-5-11)17-13(15)10-3-2-8-14-9-10/h2-9H,1H3 |
InChI Key |
YKRYFWGYMGFVCO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




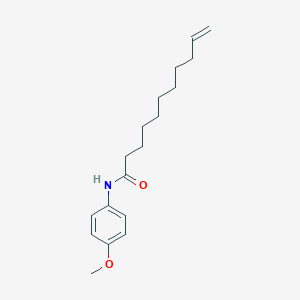
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
